1-(tert-Butyl) 2-methyl (2S,4S)-4-(5-bromo-2-fluorophenoxy)pyrrolidine-1,2-dicarboxylate
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Overview
Description
1-(tert-Butyl) 2-methyl (2S,4S)-4-(5-bromo-2-fluorophenoxy)pyrrolidine-1,2-dicarboxylate is a synthetic organic compound that belongs to the class of pyrrolidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyl) 2-methyl (2S,4S)-4-(5-bromo-2-fluorophenoxy)pyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the tert-butyl and methyl groups: These groups can be introduced via alkylation reactions.
Attachment of the 5-bromo-2-fluorophenoxy group: This step might involve nucleophilic substitution reactions using a suitable phenol derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butyl) 2-methyl (2S,4S)-4-(5-bromo-2-fluorophenoxy)pyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a tool for studying biological processes or as a potential drug candidate.
Medicine: As a potential therapeutic agent, particularly in the treatment of diseases where pyrrolidine derivatives have shown efficacy.
Industry: As a precursor for the production of pharmaceuticals or other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(tert-Butyl) 2-methyl (2S,4S)-4-(5-bromo-2-fluorophenoxy)pyrrolidine-1,2-dicarboxylate would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(tert-Butyl) 2-methyl (2S,4S)-4-(5-chloro-2-fluorophenoxy)pyrrolidine-1,2-dicarboxylate
- 1-(tert-Butyl) 2-methyl (2S,4S)-4-(5-bromo-2-chlorophenoxy)pyrrolidine-1,2-dicarboxylate
Comparison
Compared to similar compounds, 1-(tert-Butyl) 2-methyl (2S,4S)-4-(5-bromo-2-fluorophenoxy)pyrrolidine-1,2-dicarboxylate might exhibit unique properties due to the presence of the bromine and fluorine atoms, which can influence its reactivity and biological activity. These differences can be crucial in determining its suitability for specific applications.
Properties
Molecular Formula |
C17H21BrFNO5 |
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Molecular Weight |
418.3 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,4S)-4-(5-bromo-2-fluorophenoxy)pyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C17H21BrFNO5/c1-17(2,3)25-16(22)20-9-11(8-13(20)15(21)23-4)24-14-7-10(18)5-6-12(14)19/h5-7,11,13H,8-9H2,1-4H3/t11-,13-/m0/s1 |
InChI Key |
RQZZYDXUYBERST-AAEUAGOBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)OC2=C(C=CC(=C2)Br)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)OC2=C(C=CC(=C2)Br)F |
Origin of Product |
United States |
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